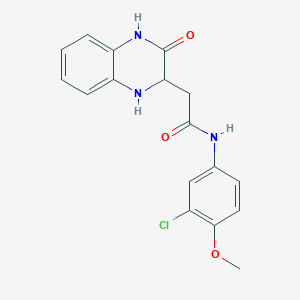

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h2-8,14,20H,9H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOMIZBVHBRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro-Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a chloro-methoxyphenyl halide reacts with an amine or other nucleophile.

Acetylation: The final step may involve the acetylation of the intermediate to form the acetamide.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Various derivatives of arylacetamides have shown efficacy against bacterial and fungal strains. The presence of the tetrahydroquinoxaline structure may enhance this activity through specific interactions with microbial targets .

- Anticancer Properties : Studies suggest that compounds containing the quinoxaline moiety can induce apoptosis in cancer cells and inhibit tumor growth. This is attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity Study

In a study published in 2020, researchers synthesized a series of tetrahydroquinoxaline derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Screening

A comprehensive antimicrobial screening conducted in 2021 revealed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. Specifically, it was found effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): Replaces the 3-chloro-4-methoxyphenyl group with a 4-ethoxyphenyl group.

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (): Feature a quinoxaline ring substituted with two phenyl groups at positions 2 and 3. The additional aromatic rings may increase steric hindrance, reducing binding affinity to target proteins compared to the tetrahydroquinoxaline core in the target compound.

- N-(3-Amino-4-methoxyphenyl)acetamide (): Lacks the tetrahydroquinoxaline moiety but shares the 3-substituted-4-methoxyphenyl group. The amino group introduces hydrogen-bonding capability, which could enhance solubility but reduce stability under acidic conditions.

Modifications in the Heterocyclic Core

- 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid (): The free carboxylic acid form of the acetamide group. This modification increases polarity, making it less suitable for crossing biological membranes but more amenable to salt formation for improved solubility.

Physicochemical Properties

Purity data is scarce, though some intermediates (e.g., ) achieve 95% purity.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity based on current research findings.

The molecular formula of the compound is , with a molecular weight of 326.75 g/mol. The compound features a chloro-substituted aromatic ring and a tetrahydroquinoxaline moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₂O₃ |

| Molecular Weight | 326.75 g/mol |

| CAS Number | 1008089-51-7 |

Anticancer Properties

Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms such as G2/M cell-cycle arrest and the activation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, potentially through inhibition of key bacterial enzymes or disruption of cell membrane integrity .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The tetrahydroquinoxaline structure is known to modulate various biochemical pathways, including those involved in cell proliferation and apoptosis. This modulation may occur through the inhibition of kinases or other enzymes critical for cancer cell survival .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer effects of the compound.

- Method : MTT assay was used to assess cell viability in breast (MCF-7), colon (SW480), and lung (A549) cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity, particularly in MCF-7 cells, with an IC50 value indicating potent activity.

-

Antimicrobial Evaluation :

- Objective : To determine the antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was employed.

- Findings : The compound showed effective inhibition zones against both Gram-positive and Gram-negative bacteria.

Q & A

Q. Methodological strategies :

- Solvent optimization : Use polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates .

- Catalyst screening : Test condensing agents such as HATU or PyBOP for improved coupling efficiency over traditional carbodiimides .

- Temperature control : Maintain room temperature to minimize side reactions (e.g., epimerization or decomposition) .

- Stoichiometry : Use a 1.5:1 molar ratio of cyanoacetic acid to the amine intermediate to drive the reaction to completion .

Validation : Monitor by -NMR for disappearance of the amine proton signal (δ ~5.0 ppm) .

Advanced: What structural insights are revealed by crystallographic studies of related tetrahydroquinoxalinone derivatives?

X-ray diffraction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate demonstrates:

- Hydrogen bonding : The 3-oxo group forms N–H···O bonds (2.8–3.0 Å) with adjacent NH groups, stabilizing the lactam ring .

- Crystal packing : C–H···O interactions between the methoxyphenyl and tetrahydroquinoxalinone moieties contribute to a layered structure, influencing solubility and stability .

Implications : These interactions may guide co-crystallization strategies for improving bioavailability in pharmacological studies.

Advanced: How does the chloro-methoxy substitution pattern influence biological activity in structurally related compounds?

Electron-withdrawing effects : The 3-chloro group enhances electrophilicity, potentially increasing binding affinity to target proteins (e.g., enzymes like kinases or GPCRs) .

Methoxy group role : The 4-methoxy substituent improves metabolic stability by sterically shielding the phenyl ring from oxidative demethylation .

Structure-activity relationship (SAR) : Analogs with similar substitution patterns (e.g., N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methoxyquinolin-4-yl)oxy)acetamide) show enhanced hypoglycemic or anticonvulsant activity, suggesting the chloro-methoxy motif is critical for target engagement .

Advanced: What computational approaches are used to model the compound’s interactions with biological targets?

Docking studies : Utilize software like AutoDock Vina to predict binding poses in protein active sites (e.g., quinoxaline derivatives in ATP-binding pockets) .

Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp/Lys in kinase domains) .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Advanced: How are impurities or by-products identified and quantified during synthesis?

HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities, with MS detection for structural identification .

NMR spiking : Add authentic samples of suspected by-products (e.g., unreacted aniline intermediates) to reaction mixtures for signal comparison .

Limits of quantification (LOQ) : Achieve <0.1% impurity detection via UPLC with UV/Vis detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.